molecular formula C11H11BrO2 B14049931 6-Bromo-3,3-dimethylchroman-4-one

6-Bromo-3,3-dimethylchroman-4-one

Cat. No.: B14049931
M. Wt: 255.11 g/mol
InChI Key: SCPBADMWOXMTBN-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The presence of a bromine atom at the 6th position and two methyl groups at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethylchroman-4-one can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylchroman-4-one. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.

Another method involves the cyclization of a suitable precursor, such as 2-bromo-4,4-dimethyl-2-buten-1-ol, in the presence of an acid catalyst. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group in the chromanone ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Chromanone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced chromanone with hydroxyl groups.

    Substitution: Substituted chromanone with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-3,3-dimethylchroman-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its derivatives are explored for their pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethylchroman-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and the chromanone ring structure play a crucial role in its binding affinity and specificity.

For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial studies, it may disrupt the cell membrane or interfere with essential metabolic pathways of the microorganisms.

Comparison with Similar Compounds

6-Bromo-3,3-dimethylchroman-4-one can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the bromine atom and methyl groups, leading to different chemical and biological properties.

    6-Bromo-4,4-dimethylchroman: Similar structure but lacks the carbonyl group, resulting in different reactivity and applications.

    3,3-Dimethylchroman-4-one: Lacks the bromine atom, affecting its substitution reactions and biological activities.

The presence of the bromine atom and the specific substitution pattern in this compound makes it unique and valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-3,3-dimethyl-2H-chromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3

InChI Key

SCPBADMWOXMTBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C1=O)C=C(C=C2)Br)C

Origin of Product

United States

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